molecular formula C19H14F2N2O2S2 B6530091 N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 946199-58-2

N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6530091
CAS No.: 946199-58-2
M. Wt: 404.5 g/mol
InChI Key: BHFVGZMWBRSAAG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a complex organic compound characterized by its fluorophenyl groups and thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl derivatives. The key steps include:

  • Formation of the thiazolyl core: This can be achieved through the reaction of thiourea with chloroacetic acid derivatives.

  • Introduction of the fluorophenyl groups: Fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

  • Coupling reactions: The final step involves coupling the fluorophenyl-substituted thiazolyl core with the appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazolyl ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the thiazolyl ring or the fluorophenyl groups.

  • Substitution Reactions: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a strong base.

Major Products Formed:

  • Oxidation Products: Thiazolyl sulfoxides and sulfones.

  • Reduction Products: Reduced thiazolyl derivatives and fluorophenyl alcohols.

  • Substitution Products: Substituted fluorophenyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its fluorophenyl groups make it a candidate for biological studies, particularly in fluorescence imaging.

  • Medicine: The compound's thiazolyl core is structurally similar to some pharmaceuticals, making it useful in drug design and development.

  • Industry: It can be used in the production of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, the thiazolyl core may interact with biological targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity and selectivity due to their electron-withdrawing properties.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • Flufenacet: A herbicide with a similar thiazolyl core.

  • Fluoroacetamide: A compound with fluorophenyl groups but lacking the thiazolyl core.

  • Thiazolyl derivatives: Other thiazolyl compounds used in pharmaceuticals and materials science.

Uniqueness: N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is unique due to its combination of fluorophenyl groups and thiazolyl core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S2/c20-13-3-1-12(2-4-13)17(24)11-27-19-23-16(10-26-19)9-18(25)22-15-7-5-14(21)6-8-15/h1-8,10H,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFVGZMWBRSAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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